Difluoro(2,3,4-trifluorophenyl)methyl octanoate

Description

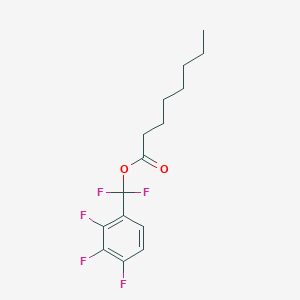

Difluoro(2,3,4-trifluorophenyl)methyl octanoate is a fluorinated ester compound characterized by a 2,3,4-trifluorophenyl group substituted with two additional fluorine atoms on the methyl carbon adjacent to the octanoate ester moiety. This structure combines the lipophilic properties of the octanoate chain with the electron-withdrawing effects of multiple fluorine atoms, which may enhance stability, alter solubility, and influence biological activity.

Properties

Molecular Formula |

C15H17F5O2 |

|---|---|

Molecular Weight |

324.29 g/mol |

IUPAC Name |

[difluoro-(2,3,4-trifluorophenyl)methyl] octanoate |

InChI |

InChI=1S/C15H17F5O2/c1-2-3-4-5-6-7-12(21)22-15(19,20)10-8-9-11(16)14(18)13(10)17/h8-9H,2-7H2,1H3 |

InChI Key |

AERZFSLRHXRIPF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorobenzyl n-octanoate can be synthesized through the esterification of n-octanoic acid with pentafluorobenzyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of pentafluorobenzyl n-octanoate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pentafluorobenzyl n-octanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The pentafluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.

Major Products Formed

Oxidation: n-Octanoic acid and pentafluorobenzyl alcohol.

Reduction: n-Octanol and pentafluorobenzyl alcohol.

Substitution: Various substituted pentafluorobenzyl derivatives.

Scientific Research Applications

Pentafluorobenzyl n-octanoate is utilized in several scientific research fields:

Biology: The compound aids in the detection and quantification of biomolecules in biological samples.

Medicine: It is employed in the study of metabolic pathways and the identification of biomarkers.

Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentafluorobenzyl n-octanoate involves its ability to form stable derivatives with various functional groups. The pentafluorobenzyl group enhances the electron capture properties of the compound, making it highly detectable in analytical techniques such as GC-MS . This property is particularly useful in the quantification of trace amounts of analytes in complex mixtures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Acylthioureas and Benzamides

Acylthioureas containing 2,3,4-trifluorophenyl substituents (e.g., 2-((4-methylphenoxy)methyl)-N-(2,3,4-trifluorophenyl-carbamothioyl)benzamide) share the fluorinated aromatic core with the target compound. Key comparisons include:

The acylthioureas demonstrated significant antibiofilm activity, attributed to fluorine’s ability to enhance membrane permeability and disrupt bacterial adhesion .

Octanoate Esters in Natural Products

Methyl octanoate and related esters are common volatile organic compounds (VOCs) in fruits like pineapple. Comparisons with the target compound:

Methyl octanoate’s volatility and low molecular weight make it suitable for flavor industries, whereas the target compound’s fluorinated aromatic system may prioritize stability for biomedical or material science applications.

Research Findings and Implications

- Antimicrobial Potential: Fluorinated acylthioureas with 2,3,4-trifluorophenyl groups showed MIC values of 8–32 µg/mL against P. aeruginosa biofilms . The target compound’s ester group may modulate toxicity while retaining biofilm penetration.

- Physicochemical Behavior: Fluorine substitution increases hydrophobicity (logP) and oxidative stability. For example, methyl octanoate has a logP of ~3.8, while fluorinated analogs could exceed 4.5, enhancing lipid membrane interaction .

- Synthetic Feasibility: The esterification of fluorinated alcohols with octanoyl chloride is a plausible route, though purification challenges may arise due to high lipophilicity.

Biological Activity

Difluoro(2,3,4-trifluorophenyl)methyl octanoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature regarding its biological properties, mechanisms of action, and implications for pharmacological applications.

Chemical Structure and Properties

This compound is characterized by a complex fluorinated aromatic structure combined with an octanoate moiety. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound interacts with various biological pathways:

- Peroxisome Proliferator-Activated Receptors (PPARs) : Studies have shown that compounds in the same class as this compound can activate PPARα and PPARγ, which are crucial in lipid metabolism and inflammation regulation . This activation may lead to alterations in gene expression related to metabolic processes.

- Estrogen Receptor Modulation : Some fluorinated compounds exhibit estrogenic activity. While specific data on this compound is limited, related compounds have demonstrated the ability to activate estrogen receptors .

2. In Vitro Studies

In vitro assays have been employed to assess the biological activity of this compound:

- Cell Proliferation Assays : Preliminary studies suggest that this compound may influence cell proliferation in various cancer cell lines. For instance, it has been noted that similar fluorinated derivatives exhibit cytotoxic effects against human cancer cell lines such as HeLa and A549 .

- Antimicrobial Activity : There is emerging evidence that fluorinated compounds can possess antimicrobial properties. However, specific data on the antimicrobial efficacy of this compound remains to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the broader implications of fluorinated compounds similar to this compound:

Toxicological Considerations

The safety profile of this compound is crucial for its potential therapeutic applications. Fluorinated compounds can exhibit unique toxicological profiles due to their chemical stability and persistence in biological systems. Ongoing research is necessary to assess any adverse effects associated with long-term exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.